去甲西地那非

描述

Synthesis Analysis

Desmethylsildenafil's synthesis involves multi-step chemical processes that are designed to ensure the structural integrity of the molecule, particularly focusing on the piperazine ring and its interactions. While specific synthesis pathways for Desmethylsildenafil were not directly found in the available literature, the general approach to similar compounds involves strategic functionalization of the core structure, often starting with a suitable benzene derivative and proceeding through nitration, reduction, and alkylation steps to introduce the necessary functional groups in a controlled manner. These processes are carefully designed to ensure high yield and purity of the final product.

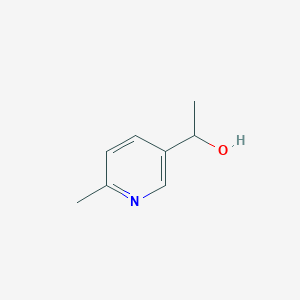

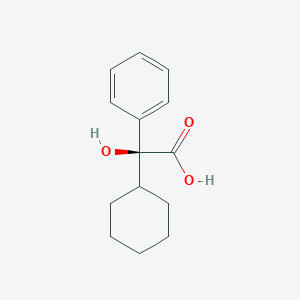

Molecular Structure Analysis

The molecular structure of Desmethylsildenafil is characterized by the presence of a piperazine ring, a phenyl ring, and a pyrazolopyrimidinone moiety. The absence of a methyl group on the piperazine ring distinguishes it from sildenafil. This structural difference may influence its binding affinity and selectivity towards various receptors or enzymes. Molecular descriptors and their applications in quantitative structure-property/activity relationships (QSPR/QSAR) studies help in predicting the structure of the compound with any optimized activity, which is crucial for understanding its potential effects and interactions at the molecular level (Sahoo, Adhikari, Kuanar, & Mishra, 2016).

Chemical Reactions and Properties

Desmethylsildenafil's chemical reactivity is influenced by its functional groups, which can undergo various reactions under different conditions. The pyrazolopyrimidinone ring, in particular, is reactive towards nucleophiles and electrophiles, enabling modifications that could potentially alter its pharmacological profile. Selective functionalization of saturated C-H bonds with metalloporphyrin catalysts offers insights into potential reactions Desmethylsildenafil might undergo, including hydroxylation, amination, and carbenoid insertion, which could further modify its properties and biological activity (Che, Lo, Zhou, & Huang, 2011).

Physical Properties Analysis

The physical properties of Desmethylsildenafil, such as solubility, melting point, and crystalline structure, are crucial for its formulation and bioavailability. These properties are determined by its molecular structure, particularly the intermolecular forces such as hydrogen bonding, van der Waals forces, and pi-pi interactions. Studies on deep eutectic solvents (DESs) provide insights into how molecular interactions can affect the melting points and solubility of compounds like Desmethylsildenafil, which in turn influences their application in pharmaceutical formulations (Hansen et al., 2020).

Chemical Properties Analysis

The chemical properties of Desmethylsildenafil, such as reactivity, stability, and degradation, are influenced by its molecular framework. Understanding these properties is essential for predicting its behavior in biological systems and the environment. The study of cadmium sorption mechanisms on soil mineral surfaces, for example, highlights the importance of molecular interactions and the environmental fate of compounds, providing a framework for understanding the environmental stability and reactivity of pharmaceuticals like Desmethylsildenafil (Mo, Siebecker, Gou, Li, & Li, 2021).

科学研究应用

血管舒张和雌激素诱导的血管舒张:去甲西地那非以增加血管舒张和增强雌激素诱导的血管舒张而闻名。这一特性在针对女性西地那非柠檬酸盐的研究中尤为突出 (Gharib, 2018)。

药代动力学和治疗药物监测:它在了解西地那非的药代动力学方面发挥作用,尤其是在过量的情况下。这对于监测西地那非及其代谢物暴露于症状和临床决策至关重要 (Peeters et al., 2021)。

生物样品中的定量分析:各种研究已经开发出定量生物样品(如新生儿血浆和人血清)中的西地那非和去甲西地那非的方法。这些方法对于药代动力学研究和确保准确的剂量至关重要 (Witjes et al., 2009), (Vos et al., 2008)。

动物模型研究:使用大鼠模型的研究表明,这些动物可以有效地研究西地那非和 N-去甲西地那非的药代动力学,有助于更好地了解这些物质在人体中的作用 (Bae et al., 2009)。

死后分析:去甲西地那非在法医学中也对西地那非使用的死后分析具有重要意义。已经开发出在死后人血样本中测定西地那非及其代谢物的方法,这对法医调查至关重要 (Pistos et al., 2008)。

饮食因素的影响:研究表明,含有肠道 CYP3A4 抑制剂的饮食因素(如葡萄柚汁)会影响西地那非和去甲西地那非的药代动力学,突出了饮食在药物代谢中的重要性 (Jetter et al., 2002)。

从血浆样品中提取:分子印迹聚合物 (MIP) 用于从血浆样品中选择性提取西地那非和去甲西地那非。这对于分析化学和药代动力学研究非常重要 (Dżygiel et al., 2007)。

母乳中的代谢物分析:研究还集中于确定母乳中的西地那非及其主要代谢物 N-去甲西地那非。这对于了解这些物质对哺乳婴儿的潜在影响非常重要 (Wollein et al., 2016)。

作用机制

Target of Action

Desmethylsildenafil, a primary metabolite of sildenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is a key enzyme involved in the regulation of cyclic guanosine monophosphate (cGMP) levels, which are crucial for smooth muscle relaxation and vasodilation .

Mode of Action

Desmethylsildenafil acts as a selective and potent inhibitor of PDE5 . By inhibiting PDE5, it prevents the degradation of cGMP, leading to increased cGMP levels . This increase in cGMP levels results in smooth muscle relaxation and vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by desmethylsildenafil is the cGMP pathway . By inhibiting PDE5, desmethylsildenafil prevents the degradation of cGMP, leading to an increase in cGMP levels . This increase in cGMP levels can lead to various downstream effects, including smooth muscle relaxation and vasodilation .

Result of Action

The primary molecular effect of desmethylsildenafil is the inhibition of PDE5, leading to increased cGMP levels . On a cellular level, this can result in smooth muscle relaxation and vasodilation . Additionally, studies have suggested that desmethylsildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of desmethylsildenafil. For example, studies have shown that exposure to desmethylsildenafil can lead to changes in DNA methylation in aquatic organisms . This suggests that environmental exposure could potentially influence the action of desmethylsildenafil.

未来方向

属性

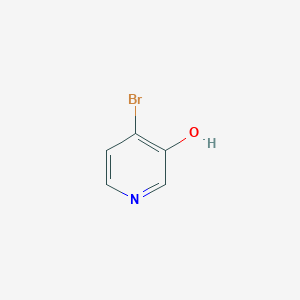

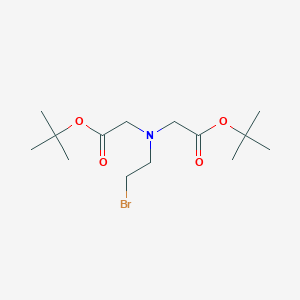

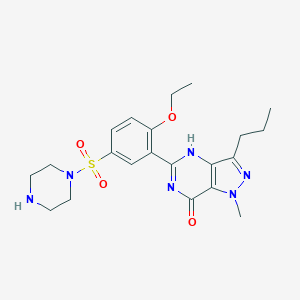

IUPAC Name |

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTKBZXHEOVDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161160 | |

| Record name | Desmethylsildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethylsildenafil | |

CAS RN |

139755-82-1 | |

| Record name | Desmethylsildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylsildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 139755-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WO34R9YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Desmethylsildenafil, the primary metabolite of Sildenafil, acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [, , , ] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Desmethylsildenafil prevents the breakdown of cGMP, leading to its accumulation in smooth muscle cells. This accumulation of cGMP causes vasodilation, particularly in the pulmonary arteries and the corpus cavernosum, contributing to its therapeutic effects in pulmonary hypertension and erectile dysfunction. [, , , ]

A: While the provided abstracts do not specify spectroscopic data, the molecular formula of Desmethylsildenafil is C22H30N6O4S, and its molecular weight is 470.58 g/mol. []

A: Grapefruit juice is known to contain compounds that inhibit CYP3A4, a cytochrome P450 enzyme primarily responsible for Sildenafil metabolism in the intestines. [] Consuming grapefruit juice can potentially increase the bioavailability of Sildenafil and alter the formation of its metabolites, including Desmethylsildenafil, by affecting the first-pass metabolism of the drug. []

A: Studies in rats have demonstrated that liver cirrhosis significantly influences the pharmacokinetics of both Sildenafil and its metabolite, Desmethylsildenafil. [] In rats with liver cirrhosis, a substantial increase in the area under the curve (AUC) of intravenously administered Sildenafil was observed, indicating higher drug exposure. [] This increase in AUC is primarily attributed to a decrease in the hepatic extraction of Sildenafil due to reduced protein expression of hepatic CYP2C11 and CYP3A subfamily enzymes in these rats. []

A: Clinical studies have shown that the co-administration of Bosentan, an endothelin receptor antagonist, significantly affects the plasma concentration of Sildenafil. [, ] Bosentan has been found to increase the clearance of Sildenafil, leading to a significant decrease in its AUC. [] This interaction appears to be dose-dependent, with higher doses of Bosentan causing a more pronounced reduction in Sildenafil exposure. [] The AUC of Desmethylsildenafil is also decreased by Bosentan. []

A: Yes, co-administering Fluconazole, an antifungal medication, significantly impacts Sildenafil pharmacokinetics in infants. [] Fluconazole is a known inhibitor of CYP3A enzymes, which are involved in Sildenafil metabolism. [] Consequently, Fluconazole co-administration leads to a significant increase in Sildenafil and Desmethylsildenafil exposure. []

A: Sildenafil pharmacokinetics in neonates with pulmonary hypertension, particularly those who have undergone extracorporeal membrane oxygenation (ECMO) treatment, are highly variable. [, ] Studies have shown a wide range of exposure levels, indicating significant inter-individual variability in drug clearance. [, ] Factors such as patient weight, postnatal age, and post-ECMO time have not been found to consistently explain this variability. [, ]

A: Research suggests that the current dose regimen of Sildenafil (0.5–2.0 mg/kg four times a day) in neonates results in an exposure level comparable to the recommended adult dose of 20 mg three times a day. [, ] This highlights the need for careful dose titration in neonates based on efficacy and potential adverse effects like hypotension. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。